Cas no 55247-31-9 (benzyl(2-phenoxyethyl)amine)

Benzyl(2-phenoxyethyl)amine is an organic amine compound featuring both benzyl and phenoxyethyl functional groups. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceuticals, agrochemicals, and specialty chemicals. Its dual functionality allows for selective modifications, enabling the synthesis of complex molecules. The compound exhibits moderate solubility in common organic solvents, facilitating its use in various reaction conditions. Its stability under standard storage conditions ensures reliable handling in industrial and research settings. Benzyl(2-phenoxyethyl)amine is valued for its role in constructing nitrogen-containing frameworks, making it a useful building block in medicinal chemistry and material science.
benzyl(2-phenoxyethyl)amine structure
benzyl(2-phenoxyethyl)amine structure
Product Name:benzyl(2-phenoxyethyl)amine
CAS No:55247-31-9
MF:C15H17NO
MW:227.301584005356
CID:4034584
PubChem ID:20256387
Update Time:2025-11-01

benzyl(2-phenoxyethyl)amine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, N-(2-phenoxyethyl)-
    • benzyl(2-phenoxyethyl)amine
    • AKOS003582349
    • Benzyl-(2-phenoxy-ethyl)-amine
    • CHEMBL103951
    • 55247-31-9
    • DTXSID001292024
    • BDBM50069917
    • N-(2-Phenoxyethyl)benzenemethanamine
    • SCHEMBL8740486
    • Inchi: 1S/C15H17NO/c1-3-7-14(8-4-1)13-16-11-12-17-15-9-5-2-6-10-15/h1-10,16H,11-13H2
    • InChI Key: XTNXLNGNJZRBRW-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)CCNCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 227.131014166Da
  • Monoisotopic Mass: 227.131014166Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 21.3Ų

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Additional information on benzyl(2-phenoxyethyl)amine

Introduction to Benzyl(2-phenoxyethyl)amine (CAS No. 55247-31-9)

Benzyl(2-phenoxyethyl)amine, with the chemical formula C14H19N, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound is characterized by its benzyl and (2-phenoxyethyl) functional groups, which contribute to its unique chemical properties and potential applications in drug development. The CAS No. 55247-31-9 uniquely identifies this substance in scientific literature and industrial databases, underscoring its importance in research and development.

The synthesis of benzyl(2-phenoxyethyl)amine involves a series of well-established organic reactions, including nucleophilic substitution and alkylation processes. These synthetic pathways are critical for ensuring high yield and purity, which are essential for pharmaceutical applications. Recent advancements in catalytic methods have further refined the production process, making it more efficient and environmentally friendly.

One of the most compelling aspects of benzyl(2-phenoxyethyl)amine is its role as a precursor in the development of bioactive molecules. The benzyl group provides a stable aromatic core, while the (2-phenoxyethyl) moiety introduces a polar region that can interact with biological targets. This structural feature has been leveraged in the design of novel therapeutic agents targeting various diseases.

In recent years, benzyl(2-phenoxyethyl)amine has garnered attention for its potential in the development of cardiovascular drugs. Studies have shown that derivatives of this compound can modulate enzyme activity and receptor binding, leading to improved outcomes in conditions such as hypertension and atherosclerosis. The phenoxyethyl group's ability to enhance solubility and bioavailability has made it particularly valuable in formulating new drug candidates.

The pharmaceutical industry has also explored benzyl(2-phenoxyethyl)amine as a building block for antipsychotic and antidepressant medications. Its structural similarity to known active ingredients allows for the rational design of compounds with enhanced pharmacological profiles. Furthermore, computational modeling techniques have been employed to predict the binding interactions between benzyl(2-phenoxyethyl)amine derivatives and their target proteins, accelerating the drug discovery process.

Another area where benzyl(2-phenoxyethyl)amine has shown promise is in immunomodulatory therapies. Researchers have identified that certain analogs of this compound can influence immune cell function by interacting with specific signaling pathways. This capability makes it a valuable candidate for developing treatments for autoimmune disorders and inflammatory conditions.

The chemical stability of benzyl(2-phenoxyethyl)amine under various conditions is another critical factor contributing to its utility in pharmaceutical applications. Its resistance to degradation at physiological pH and temperature ensures that it remains effective throughout its intended use. Additionally, its compatibility with standard formulation excipients allows for seamless integration into final drug products.

From a regulatory perspective, benzyl(2-phenoxyethyl)amine must meet stringent quality standards to be approved for medical use. Good Manufacturing Practices (GMP) are rigorously followed during its synthesis and purification to ensure consistency and safety. Regulatory agencies such as the FDA and EMA conduct thorough evaluations of new drug candidates derived from this compound before they can be commercialized.

The environmental impact of producing benzyl(2-phenoxyethyl)amine is also a consideration in modern pharmaceutical manufacturing. Green chemistry principles have been adopted to minimize waste and reduce energy consumption during synthesis. For instance, solvent-free reactions and catalytic processes have been implemented to enhance efficiency while adhering to sustainable practices.

Future research directions for benzyl(2-phenoxyethyl)amine include exploring its potential in nanomedicine and targeted drug delivery systems. The compound's ability to form stable complexes with nanoparticles has opened up new possibilities for site-specific therapy. Additionally, its incorporation into liposomes has shown promise for improving drug delivery efficiency in cancer treatments.

In conclusion, benzyl(2-phenoxyethyl)amine (CAS No. 55247-31-9) is a versatile compound with significant implications in pharmaceutical chemistry. Its unique structural features make it a valuable precursor for developing drugs targeting various diseases, including cardiovascular disorders, psychiatric conditions, and autoimmune diseases. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in modern medicine.

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